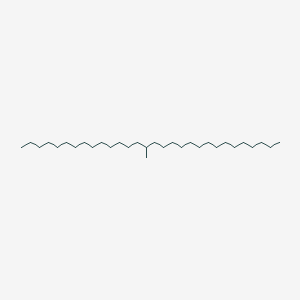![molecular formula C26H54Br2N2 B14465070 1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide CAS No. 66264-53-7](/img/structure/B14465070.png)
1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its unique structure, which includes a bicyclic framework with two decyl groups attached to the nitrogen atoms. It is commonly used in various chemical and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide typically involves the alkylation of 1,4-diazabicyclo[2.2.2]octane with decyl bromide. The reaction is carried out in a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by adding a non-polar solvent like diethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or sodium acetate in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 1,4-didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride or acetate.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Aplicaciones Científicas De Investigación
1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport and ion exchange processes.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the production of polymers and as an anti-static agent in various materials.
Mecanismo De Acción
The mechanism of action of 1,4-didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide involves its ability to interact with biological membranes and disrupt their integrity. The decyl groups insert into the lipid bilayer, causing destabilization and increased permeability. This leads to the leakage of cellular contents and ultimately cell death. The compound also acts as a phase transfer catalyst by facilitating the transfer of ions between aqueous and organic phases.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A parent compound with similar nucleophilic properties but without the decyl groups.
Quinuclidine: A bicyclic amine with a similar structure but different reactivity.
Triethylenediamine (TEDA): Another related compound used as a catalyst in polymerization reactions.
Uniqueness
1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide is unique due to the presence of long alkyl chains (decyl groups) attached to the nitrogen atoms. This structural feature enhances its lipophilicity and ability to interact with lipid membranes, making it more effective in applications such as antimicrobial activity and phase transfer catalysis compared to its parent compound and other similar compounds.
Propiedades
Número CAS |
66264-53-7 |
|---|---|
Fórmula molecular |
C26H54Br2N2 |
Peso molecular |
554.5 g/mol |
Nombre IUPAC |
1,4-didecyl-1,4-diazoniabicyclo[2.2.2]octane;dibromide |
InChI |
InChI=1S/C26H54N2.2BrH/c1-3-5-7-9-11-13-15-17-19-27-21-24-28(25-22-27,26-23-27)20-18-16-14-12-10-8-6-4-2;;/h3-26H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
SDXYHIVIVYZPPI-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCC[N+]12CC[N+](CC1)(CC2)CCCCCCCCCC.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


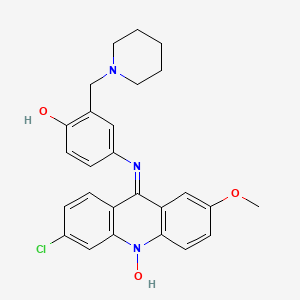
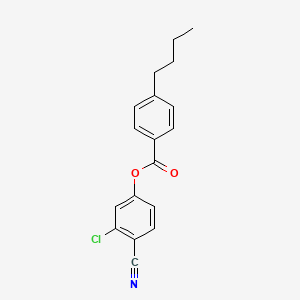

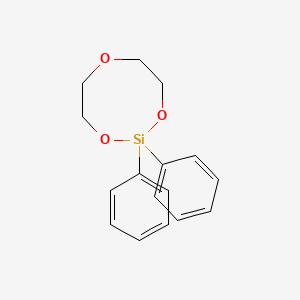

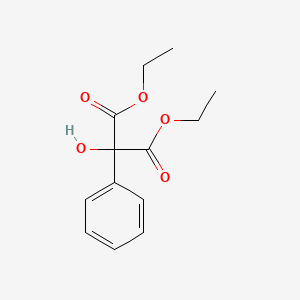

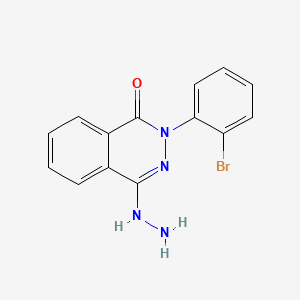
![4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate](/img/structure/B14465039.png)
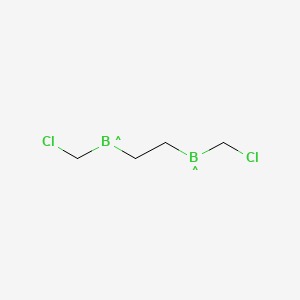
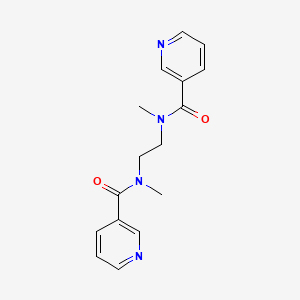

![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
